Cas no 76155-78-7 ((R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol)
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(4-Bromophenyl)ethanol
- (R)-4-Bromo-α-methylbenzyl alcohol
- (R)-4-Bromo-alpha-methylbenzyl alcohol
- R-4-bromo-alpha-methylbenzyl alcohol
- (1R)-1-(4-bromophenyl)ethanol
- (1R)-1-(4-bromophenyl)ethan-1-ol
- (S)-4-Bromo-alpha-methylbenzyl alcohol
- (R)-4-Bromo-alpha-methylbenzylalcohol
- PubChem14252
- XTDTYSBVMBQIBT-ZCFIWIBFSA-N
- (R)-4'-BROMO-1-PHENYLETHANOL
- BC003832
- AM20041133
- MFCD06201861
- A9657
- DTXSID00426185
- DS-17631
- BDA15578
- Z850973968
- SCHEMBL1318871
- AC-9531
- AKOS010742178
- AKOS015835323
- CS-W015574
- (R)-4-Bromo-alpha-methylbenzyl alcohol, 95%
- EN300-56127
- 76155-78-7
- A829832
- (R)-4-Bromo- alpha -methylbenzyl alcohol
- DB-031191
- (R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol
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- MDL: MFCD06201861
- Inchi: 1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
- InChI Key: XTDTYSBVMBQIBT-ZCFIWIBFSA-N
- SMILES: BrC1C=CC(=CC=1)[C@@H](C)O
Computed Properties
- Exact Mass: 199.98400
- Monoisotopic Mass: 199.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 97.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not available
- Density: 1.322 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.569
- PSA: 20.23000
- LogP: 2.50240
- Optical Activity: [α]20/D +39°, c = 1 in chloroform
- Solubility: Not available
- Vapor Pressure: No data available
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R20/21/22; R36/37/38
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R848205-1g |
(R)-1-(4-Bromophenyl)ethanol |
76155-78-7 | 98% | 1g |
¥799.00 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 686336-250MG |
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol |
76155-78-7 | 95% | 250MG |
¥590.74 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 686336-1G |
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol |
76155-78-7 | 1g |
¥1031.17 | 2023-11-29 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM450-200mg |
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol |
76155-78-7 | 98% | 200mg |
288.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM450-1g |
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol |
76155-78-7 | 98% | 1g |
1152.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM450-5g |
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol |
76155-78-7 | 98% | 5g |
3630.0CNY | 2021-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R11330-250mg |
(R)-1-(4-Bromophenyl)ethanol |
76155-78-7 | 250mg |
¥336.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R11330-1g |
(R)-1-(4-Bromophenyl)ethanol |
76155-78-7 | 1g |
¥806.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R11330-5g |
(R)-1-(4-Bromophenyl)ethanol |
76155-78-7 | 5g |
¥3846.0 | 2021-09-04 | ||
| TRC | B699328-100mg |
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol |
76155-78-7 | 100mg |
$ 81.00 | 2023-04-18 |
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol Suppliers
(R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol
Chemical Profile of (R)-1-(4-Bromophenyl)ethanol and CAS No. 76155-78-7
The compound identified by the CAS number 76155-78-7 is (R)-1-(4-bromophenyl)ethanol, a chiral alcohol with significant applications in the field of pharmaceuticals and chemical synthesis. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention due to its utility in the development of novel therapeutic agents and as an intermediate in organic synthesis.
In the realm of pharmaceutical chemistry, (R)-1-(4-bromophenyl)ethanol serves as a crucial building block for the synthesis of complex molecules. The presence of a bromine substituent at the para position of the phenyl ring enhances its reactivity, making it a valuable precursor for further functionalization. This property is particularly advantageous in constructing biaryl structures, which are prevalent in many bioactive compounds.
The stereochemical configuration at the carbon center, denoted as (R), plays a pivotal role in determining the biological activity of the compound. Chiral drugs often exhibit distinct pharmacological profiles depending on their stereoisomers, necessitating precise control over their synthesis. (R)-1-(4-bromophenyl)ethanol exemplifies this importance, as its enantiomer could possess entirely different biological effects.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (R)-1-(4-bromophenyl)ethanol. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These innovations underscore the compound's relevance in modern drug discovery efforts.
The bromophenyl moiety in (R)-1-(4-bromophenyl)ethanol not only facilitates further chemical transformations but also contributes to its interaction with biological targets. For instance, halogenated aromatic compounds are known to exhibit potent activity against various diseases, including cancer and infectious disorders. The bromine atom can participate in π-stacking interactions or form hydrogen bonds with protein receptors, modulating their function.
Current research focuses on leveraging (R)-1-(4-bromophenyl)ethanol to develop novel therapeutic strategies. One notable area is its use in designing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The combination of a chiral alcohol backbone and a brominated phenyl group provides a versatile scaffold for creating molecules that selectively target specific kinases.
In addition to pharmaceutical applications, (R)-1-(4-bromophenyl)ethanol finds utility in materials science and agrochemicals. Its structural features make it a suitable candidate for synthesizing liquid crystals and organic semiconductors. Moreover, derivatives of this compound have shown promise as intermediates in the production of pesticides and herbicides, contributing to sustainable agricultural practices.
The compound's stability under various conditions also makes it valuable for industrial processes. It can be stored and handled under ambient conditions without significant degradation, ensuring consistency in its supply chain. This stability is particularly important for large-scale manufacturing where reproducibility is paramount.
Eco-friendly synthetic routes have been explored to minimize the environmental impact of producing (R)-1-(4-bromophenyl)ethanol. Green chemistry principles emphasize reducing waste generation and utilizing renewable resources. By adopting such approaches, manufacturers can enhance sustainability while maintaining high product quality.
The analytical characterization of (R)-1-(4-bromophenyl)ethanol involves advanced techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure and purity, ensuring compliance with regulatory standards for pharmaceutical use. High-performance liquid chromatography (HPLC) is also commonly employed to assess enantiomeric purity.
Future directions in research may explore novel derivatives of (R)-1-(4-bromophenyl)ethanol with enhanced bioactivity or improved pharmacokinetic properties. Computational modeling techniques can aid in predicting the behavior of these derivatives before experimental synthesis, thereby accelerating drug discovery pipelines.
The versatility of (R)-1-(4-bromophenyl)ethanol underscores its importance across multiple scientific disciplines. Its role as a key intermediate in synthesizing bioactive molecules highlights its value in advancing both medicinal chemistry and materials science. As research continues to uncover new applications for this compound, its significance is expected to grow further.
76155-78-7 ((R)\u200b-\u200b1-\u200b(4-\u200bBromophenyl)\u200bethanol) Related Products
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